synthesis and characterization of 2,1,3-benzoxadiazole derivatives
synthesis and characterization of 2,1,3-benzoxadiazole derivatives
An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzoxadiazole Derivatives
Introduction
The 2,1,3-benzoxadiazole, also known as benzofurazan, is a prominent heterocyclic scaffold that has garnered substantial interest in the fields of medicinal chemistry and materials science.[1] Its derivatives are noted for a wide range of biological activities and are frequently utilized as fluorescent probes and components in organic electronics.[1] The unique electronic structure of the 2,1,3-benzoxadiazole core, often acting as an electron-accepting unit, allows for the design of molecules with tailored photophysical and electrochemical properties.[2] This guide provides a comprehensive overview of the synthetic methodologies for creating 2,1,3-benzoxadiazole and its derivatives, detailed protocols for their characterization, and a summary of their key properties, aimed at researchers, scientists, and professionals in drug development.
Synthesis of the 2,1,3-Benzoxadiazole Core and its Derivatives
The synthetic strategy for creating complex 2,1,3-benzoxadiazole derivatives typically begins with the formation of the core heterocyclic system, followed by functionalization, most commonly at the 4 and 7 positions.
Core Synthesis: From 2-Nitroaniline to 2,1,3-Benzoxadiazole
A common and effective route to the 2,1,3-benzoxadiazole core starts with the cyclization of 2-nitroaniline.[3] This process involves two main steps: the formation of an N-oxide intermediate, followed by its reduction.
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Step 1: Cyclization to 2,1,3-Benzoxadiazole-1-oxide. 2-nitroaniline undergoes cyclization in a basic medium using sodium hypochlorite, with tetrabutylammonium bromide (TBAB) acting as a phase-transfer catalyst, to yield 2,1,3-benzoxadiazole-1-oxide.[3][4]
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Step 2: Reduction to 2,1,3-Benzoxadiazole. The N-oxide group is then reduced using a phosphine reagent, such as triphenylphosphine (PPh₃), in a suitable solvent like toluene or xylene under reflux, to afford the final 2,1,3-benzoxadiazole product.[3][4]
Caption: Synthetic pathway to the 2,1,3-benzoxadiazole core.
Table 1: Summary of Core Synthesis
| Step | Starting Material | Key Reagents | Product | Yield | Melting Point (°C) | Reference |
| 1 | 2-Nitroaniline | NaOCl, TBAB, KOH, Diethyl ether | 2,1,3-Benzoxadiazole-1-oxide | 89% | 68 | [3][4] |
| 2 | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine, Toluene | 2,1,3-Benzoxadiazole | 80% | 69 | [3][4] |
Derivatization at the 4 and 7 Positions
To create fluorophores with desirable properties, such as large Stokes shifts and high fluorescence quantum yields, the 2,1,3-benzoxadiazole core is often functionalized to create donor-π-acceptor-π-donor (D-π-A-π-D) structures.[4][5] A typical strategy involves bromination followed by a palladium-catalyzed cross-coupling reaction.
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Step 3: Bromination. The 2,1,3-benzoxadiazole is selectively brominated at the 4 and 7 positions using bromine (Br₂) and iron powder as a catalyst to produce 4,7-dibromo-2,1,3-benzoxadiazole.[3][4]
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Step 4: Sonogashira Coupling. The resulting dibromide is then coupled with terminal aryl acetylenes via a Sonogashira reaction.[3][4] This reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, and requires a co-catalyst like copper iodide.[4]
Caption: Synthesis of D-π-A-π-D benzoxadiazole derivatives.
Table 2: Synthesis of 4,7-Disubstituted 2,1,3-Benzoxadiazole Derivatives
| Compound ID | Aryl Acetylene Substituent | Yield | Melting Point (°C) | Reference |
| 9a | 4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl | 71% | 175 | [3][4] |
| 9d | 4-(2-dodecyl-2H-tetrazol-5-yl)phenyl | 79% | 199 | [3][4] |
Experimental Protocols
Synthesis of 2,1,3-Benzoxadiazole-1-oxide (6)
A mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), and diethyl ether (60 mL) is prepared in a 500-mL flask. To this mixture, a 50% wt KOH solution (7 mL) is added, followed by the dropwise addition of a sodium hypochlorite solution (130 mL, >10% activated chlorine).[4] The mixture is stirred at room temperature for 7 hours. The organic layer is then separated, and the aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are evaporated under reduced pressure to yield a yellow solid, which is used without further purification.[3][4]
Synthesis of 2,1,3-Benzoxadiazole (7)
In a 250 mL flask, 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL) are combined. The mixture is refluxed for 3 hours. After cooling, the solution is filtered, and the solvents are evaporated. The crude product is purified by chromatography on silica gel using CH₂Cl₂ as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.[3][4]
Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole (8)
2,1,3-Benzoxadiazole (1.23 g, 10 mmol) and Fe powder (0.12 g, 2.0 mmol) are placed in a round-bottom flask and heated to 100°C.[3][4] Bromine (1.5 mL, 30 mmol) is added dropwise over 2 hours, and the reaction is then refluxed for 3 hours. After cooling, the mixture is dissolved in CH₂Cl₂ (40 mL) and washed with brine. The organic fraction is subsequently washed with saturated sodium bicarbonate solution, brine, and water. The organic layer is dried and concentrated under vacuum. The crude product is purified by chromatography on silica gel (hexane/ethyl acetate 98:2) to yield a cream-colored powder.[3]
General Procedure for Sonogashira Coupling (9a-d)
In a 100 mL three-neck round-bottom flask, 4,7-dibromo-2,1,3-benzoxadiazole (0.190 g, 0.68 mmol), dry Et₃N (45 mL), bis(triphenylphosphine)palladium(II) dichloride (0.022 g, 0.03 mmol), and triphenylphosphine (0.080 g, 0.30 mmol) are mixed.[4] The mixture is heated to 55°C, and copper iodide (0.030 g, 16 mmol) is added. A solution of the respective terminal aryl acetylene (1.47 mmol) in dry Et₃N (15 mL) is then added dropwise. The reaction is refluxed for 2 hours and monitored by TLC. After completion, the final product is purified via column chromatography.[4]
Characterization of 2,1,3-Benzoxadiazole Derivatives
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compounds and to evaluate their properties. This involves a combination of spectroscopic, electrochemical, and thermal analysis techniques.
Caption: General workflow for the characterization of derivatives.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural confirmation.[3] Spectra are typically recorded in deuterated chloroform (CDCl₃).[3] For the unsubstituted 2,1,3-benzoxadiazole, the aromatic protons appear as doublets of doublets around δ 7.85 and 7.41 ppm.[4] In the 4,7-disubstituted derivatives, the disappearance of these signals and the appearance of new signals corresponding to the substituents confirm the successful reaction.[3][4]
Table 3: Selected NMR Data for 2,1,3-Benzoxadiazole Derivatives in CDCl₃
| Compound | Type | Key Chemical Shifts (δ ppm) | Reference |
| 7 | ¹H NMR | 7.85 (dd, 2H), 7.41 (dd, 2H) | [3][4] |
| 8 | ¹H NMR | 7.51 (s, 2H) | [3] |
| 9a | ¹H NMR | 8.20 (dd, 4H), 7.77 (dd, 4H), 7.61 (s, 2H) | [3][4] |
| 9a | ¹³C NMR | 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6, 98.8, 85.3 | [3][4] |
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Infrared (IR) Spectroscopy : IR analysis helps identify key functional groups. For instance, the successful Sonogashira coupling in derivatives like 9a and 9d is confirmed by the appearance of a characteristic C≡C stretching vibration around 2210 cm⁻¹.[3][4]
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass-to-charge ratio.[4]
Photophysical and Electrochemical Properties
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UV-Vis and Fluorescence Spectroscopy : These techniques are crucial for evaluating the compounds as fluorophores. The D-π-A-π-D derivatives exhibit strong absorption in the visible region (around 419 nm), attributed to π-π* transitions.[4][5] Upon excitation, they show strong, solvent-dependent fluorescence in the bluish-green region (494-498 nm).[4] The large Stokes' shift (the difference between absorption and emission maxima) is indicative of an intramolecular charge transfer (ICT) state.[5]
Table 4: Photophysical and Electrochemical Data for Derivatives 9a-d
| Property | Value | Method | Reference |
| Absorption Maximum (λ_abs) | ~419 nm | UV-Vis Spectroscopy | [4][5] |
| Emission Maximum (λ_em) | 494 - 498 nm (in CHCl₃) | Fluorescence Spectroscopy | [4] |
| Molar Absorptivity (ε) | ~3.4 x 10⁴ L mol⁻¹ cm⁻¹ | UV-Vis Spectroscopy | [3] |
| Fluorescence Quantum Yield (Φ_FL) | ~0.5 | Fluorescence Spectroscopy | [5] |
| Stokes' Shift | ~3,779 cm⁻¹ | Calculation from Spectra | [5] |
| Optical Band Gap | 2.64 - 2.67 eV | TD-DFT Calculations | [2][5] |
| Electrochemical Band Gap | 2.48 - 2.70 eV | Cyclic Voltammetry | [2][5] |
Thermal and Elemental Analysis
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Thermogravimetric Analysis (TGA) : TGA is used to assess the thermal stability of the compounds. For the D-π-A-π-D derivatives, a high degradation temperature of around 300°C has been reported, indicating good thermal stability.[2][5]
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Elemental Analysis : This analysis is performed to confirm the elemental composition (C, H, N) of the final purified compounds, providing further evidence of their identity and purity.[4]
Applications in Research and Drug Development
The unique properties of 2,1,3-benzoxadiazole derivatives make them valuable in various applications. Their inherent fluorescence and sensitivity to the local environment make them excellent candidates for fluorescent probes to study biological systems.[6][7] For example, 4-nitro-2,1,3-benzoxadiazole derivatives have been designed as fluorescent probes for sigma receptors, which are implicated in neurological disorders and cancer.[6][8] The benzoxadiazole scaffold is also a key component in the development of new therapeutic agents, with derivatives showing potential anticancer, antiviral, and antiparasitic activities.[7][9]
Caption: From core structure to diverse applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
